REACTION_CXSMILES
|
CCN=C=NCCCN(C)C.[CH:12]1[CH:13]=[CH:14][C:15]2N(O)N=[N:18][C:16]=2C=1.Cl.[O:23]([NH2:25])[CH3:24].[C:26](O)([C:28]([F:31])(F)F)=O.CN(C)[CH:35]=[O:36]>C(OCC)(=O)C.ClCCl.C(N(CC)CC)C>[NH2:18][C:16]1[C:28]([F:31])=[CH:26][C:13]([CH3:12])=[C:14]([CH:15]=1)[C:35]([NH:25][O:23][CH3:24])=[O:36] |f:2.3|
|
Name
|
compound B
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
Cl.O(C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=C(C(=O)NOC)C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |